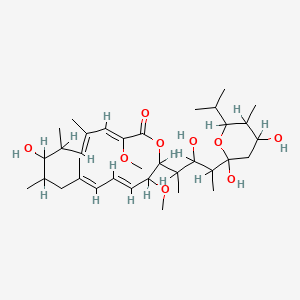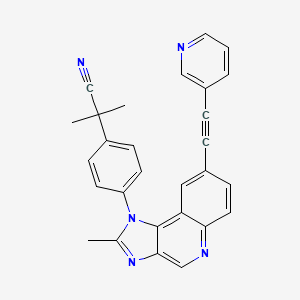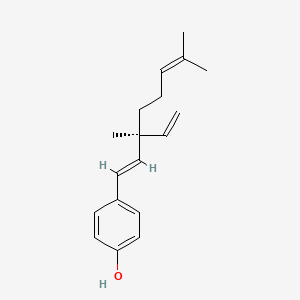
Brevilin A
Übersicht
Beschreibung
Brevilin A is a natural product found in Arnica longifolia with data available.
See also: Centipeda minima flowering top (part of).
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Brevilin A wurde nachgewiesen, dass es Antitumor-Eigenschaften besitzt, insbesondere gegen Lungenkrebs . Es übt diese Wirkungen auf mehrfache Weise und über verschiedene Pfade aus .
Inhibition der STAT3-Signalübertragung
Es wurde gezeigt, dass this compound die STAT3-Signalübertragung hemmt . Es hemmt speziell die STAT3-Signalübertragung und hat eine bevorzugte zellwachstumshemmende Wirkung auf STAT3-abhängige Zellen .
Inhibition der HIF-1-Signalübertragung
Der HIF-1-Signalweg ist ein weiteres Ziel von this compound . Die Behandlung mit this compound reduzierte die HIF-1α-mRNA-Expression signifikant .
Interaktion mit PTEN
Molekular-Docking- und Dynamiksimulationen bestätigten die Interaktion von this compound mit PTEN . Die Behandlung mit this compound erhöhte die PTEN-mRNA-Spiegel signifikant .
Induktion von Zelltod
In-vitro-Experimente zeigten, dass this compound eine dosis- und zeitabhängige Zelltodung in A549-Zellen induziert .
Inhibition der VEGF-induzierten Angiogenese
Es wurde festgestellt, dass this compound die VEGF-induzierte Angiogenese hemmt . Dies trägt zum Fortschreiten des Tumorwachstums und der Metastasierung bei, die von der Neovaskularisierung abhängen .
Diese Anwendungen schaffen eine theoretische Grundlage für die prospektive klinische Anwendung von this compound .
Wirkmechanismus
Brevilin A, also known as 6-O-angeloylplenolin, is a naturally occurring sesquiterpene lactone derived from Centipeda minima (L.) A.Br., a traditional Chinese medicine herb . It has been found to exhibit promising anti-cancer properties .
Target of Action
This compound has been found to interact with several targets, including STAT3 , TNF , HIF1A , PTEN , ESR1 , and MTOR . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and immune response .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it has been found to inhibit the activation of STAT3 , a transcription factor that plays a key role in many cellular processes, including cell growth and apoptosis . This compound also interacts with PTEN and HIF1A , as confirmed by molecular docking and dynamics simulations .
Biochemical Pathways
This compound affects several biochemical pathways, including the PI3K-Akt signaling pathway , FoxO signaling pathway , and HIF-1 signaling pathway . These pathways are involved in regulating cell growth, survival, and metabolism. This compound’s interaction with these pathways leads to downstream effects that contribute to its anti-cancer properties .
Result of Action
This compound has been found to induce dose- and time-dependent cell death in A549 cells, a type of lung cancer cell . Notably, treatment with this compound significantly reduced HIF-1α mRNA expression while increasing PTEN mRNA levels . These changes at the molecular level lead to cellular effects, such as inhibited cell proliferation and induced apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hepatic tumor microenvironment can affect the interplay between colorectal cancer cells and hepatic stellate cells, which in turn can influence the effectiveness of this compound . .
Biochemische Analyse
Biochemical Properties
Brevilin A has been identified as an inhibitor of the STAT3/JAK pathway . It interacts with proteins such as STAT3, TNF, HIF1A, PTEN, ESR1, and MTOR . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound has been shown to induce apoptosis and autophagy in cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to interact with PTEN and HIF1A .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to induce dose- and time-dependent cell death in A549 cells . This suggests that the compound’s effects may change over time in laboratory settings .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound’s anti-tumor effects have been observed in various studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the PI3K-Akt signaling pathway, FoxO signaling pathway, and HIF-1 signaling pathway . It interacts with various enzymes and cofactors within these pathways .
Eigenschaften
IUPAC Name |
[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3/b10-6-/t11-,12+,13+,14-,16-,17+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPPZVXLWANEJJ-UXPPPGSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@@H](C(=O)O[C@@H]2C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318484 | |
| Record name | Brevilin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16503-32-5 | |
| Record name | Brevilin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16503-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brevelin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brevilin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREVELIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKT624Z4TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















